[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine
Overview
Description
[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine: is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol . This compound is primarily used in proteomics research and is known for its specific structural features, which include a piperidine ring substituted with a methoxybenzyl group and a methylamine group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the piperidine ring.
Attachment of the Methylamine Group:
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis methods. These methods often involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Such as alkyl halides, acyl halides, or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines .
Scientific Research Applications
[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine: has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and interactions, particularly in proteomics research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine: can be compared with other similar compounds, such as:
[1-(3-Methoxybenzyl)piperidin-4-yl]amine: Lacks the methylamine group, which may affect its reactivity and biological activity.
[1-(3-Methoxybenzyl)piperidin-4-yl]ethylamine: Contains an ethylamine group instead of a methylamine group, which may influence its chemical properties and applications.
[1-(3-Methoxybenzyl)piperidin-4-yl]propylamine: Features a propylamine group, potentially altering its interactions and effects.
The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-17-14-4-2-3-13(9-14)11-16-7-5-12(10-15)6-8-16/h2-4,9,12H,5-8,10-11,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHVUQOITVRPOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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